REACTION_CXSMILES
|
C(OC1C=CC(C(OC)=O)=CC=1CC=C)(=O)C.C(OC1C=CC(C(OC)=O)=CC=1CC=C(C)C)(=O)C.COCOCOC.COCCl.CCN(C(C)C)C(C)C.NC1C=CC=CC=1.[H][H].[CH3:66][O:67][C:68]1[CH:69]=[C:70]([O:79]COC)[C:71]([CH3:78])=[C:72]([O:74]COC)[CH:73]=1>CN(C)C=O.O1CCCC1.[Pd]>[CH3:66][O:67][C:68]1[CH:69]=[C:70]([OH:79])[C:71]([CH3:78])=[C:72]([OH:74])[CH:73]=1
|
Name
|
intermediate 6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=C(C(=O)OC)C=C1)CC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
coumarin phenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=C(C(=O)OC)C=C1)CC=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCOCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=C(C1)OCOC)C)OCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=C(C1)O)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |